2-(4-Chlorophenyl)indolizine
Overview
Description
2-(4-Chlorophenyl)indolizine is a heterocyclic compound that falls within the broader class of indolizines, which are characterized by a fused pyrrole and pyridine ring system. This compound has drawn interest due to its unique chemical structure, which enables a variety of chemical reactions and properties, making it a valuable entity in organic chemistry and materials science.
Synthesis Analysis
The synthesis of indolizine derivatives, including those substituted with a chlorophenyl group, often involves cycloaddition reactions or transitions from pyridinium ylides. For instance, the reaction between 2-chloro-1-(p-nitrophenacyl)pyridinium ylide and acetylenedicarboxylic acid dimethyl ester leads to the formation of a 5-chloroindolizine derivative, showcasing the cycloaddition approach to synthesizing chlorophenyl indolizine derivatives (Babaev et al., 2000).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray diffraction techniques, confirming the indolizine core and the position of the chlorophenyl group. Such structural analyses are crucial for understanding the compound's reactivity and properties (Rybakov et al., 2002).
Chemical Reactions and Properties
Indolizines, including 2-(4-Chlorophenyl)indolizine, undergo various chemical reactions, such as intramolecular cyclizations and transformations under different conditions, which are pivotal for creating complex molecules and materials with tailored properties. These reactions often involve changes in the electronic structure and can lead to the formation of novel heterocyclic compounds (Pauls & Kröhnke, 1977).
Scientific Research Applications
Organic Fluorescent Molecules
- Scientific Field: Organic Chemistry and Material Science .
- Application Summary: Some indolizine derivatives with excellent fluorescence properties can be used as organic fluorescent molecules for biological and material applications .
- Results or Outcomes: The outcomes of this application are the creation of organic fluorescent molecules that can be used in various biological and material applications .
Bioactive Compounds
- Scientific Field: Pharmaceutical Sciences .
- Application Summary: Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .
- Results or Outcomes: The outcomes of this application are the creation of bioactive compounds that can be used in various clinical and biological applications .
Potential Inhibitor of Vascular Endothelial Growth Factor (VEGF)
- Scientific Field: Medical and Health Sciences .
- Application Summary: Synthetic derivatives of indolizine have been found to exhibit a variety of biological activities, including as a potential inhibitor of vascular endothelial growth factor (VEGF) .
- Results or Outcomes: The outcomes of this application are the creation of potential inhibitors of VEGF, which could have significant implications in the treatment of diseases where VEGF plays a key role .
π-Expanded Analogues
- Scientific Field: Organic Chemistry .
- Application Summary: Indolizine serves as a precursor for widespread indolizidine alkaloids. The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g. transition metal-catalyzed reactions and approaches based on oxidative coupling .
- Methods of Application: The synthesis of these π-expanded indolizines often involves transition metal-catalyzed reactions and approaches based on oxidative coupling .
- Results or Outcomes: The outcomes of this application are the creation of π-expanded indolizines, which could have significant implications in the field of organic chemistry .
Radical Cyclization/Cross-Coupling
- Scientific Field: Organic Chemistry .
- Application Summary: Many approaches for the synthesis of indolizine and its derivatives have been developed. Among them, radical-induced synthetic approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .
- Methods of Application: The synthesis of these indolizine derivatives often involves radical cyclization/cross-coupling .
- Results or Outcomes: The outcomes of this application are the creation of indolizine derivatives through radical cyclization/cross-coupling, which could have significant implications in the field of organic chemistry .
Various Biological Activities
- Scientific Field: Pharmaceutical Sciences .
- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Results or Outcomes: The outcomes of this application are the creation of bioactive compounds that can be used in various clinical and biological applications .
Synthetic Dyes
- Scientific Field: Organic Chemistry .
- Application Summary: Indolizine derivatives with excellent fluorescence properties can be used as synthetic dyes for biological and material applications .
- Methods of Application: The synthesis of these fluorescent indolizine derivatives often involves transition metal-catalyzed reactions and approaches based on oxidative coupling .
- Results or Outcomes: The outcomes of this application are the creation of synthetic dyes that can be used in various biological and material applications .
Antiviral Compounds
- Scientific Field: Pharmaceutical Sciences .
- Application Summary: Indole derivatives possess various biological activities, including antiviral properties .
- Results or Outcomes: The outcomes of this application are the creation of antiviral compounds that can be used in various clinical and biological applications .
Anti-inflammatory Compounds
- Scientific Field: Pharmaceutical Sciences .
- Application Summary: Indole derivatives possess various biological activities, including anti-inflammatory properties .
- Results or Outcomes: The outcomes of this application are the creation of anti-inflammatory compounds that can be used in various clinical and biological applications .
Safety And Hazards
Future Directions
Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Therefore, the future directions of “2-(4-Chlorophenyl)indolizine” could involve its use in these applications.
properties
IUPAC Name |
2-(4-chlorophenyl)indolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-13-6-4-11(5-7-13)12-9-14-3-1-2-8-16(14)10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFKIZACGBFMPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323967 | |
Record name | 2-(4-chlorophenyl)indolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)indolizine | |
CAS RN |
7496-73-3 | |
Record name | 7496-73-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405318 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-chlorophenyl)indolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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